Betulinic Acid-d3
Description
Foundational Significance of Betulinic Acid in Biomedical Research
Betulinic acid has been the subject of numerous in vitro and in vivo studies to elucidate its mechanisms of action. It has been shown to inhibit cancer cell proliferation and suppress tumor growth. mdpi.com Its anticancer properties are linked to its ability to trigger apoptosis through various cellular pathways. spandidos-publications.commdpi.com Beyond oncology, its potential effects on glucose metabolism have also been investigated. nih.gov However, a significant challenge in the development of betulinic acid as a therapeutic agent is its low water solubility, which can impact its bioavailability. mdpi.comtandfonline.com This has spurred research into various drug delivery systems to enhance its effectiveness. tandfonline.com
Rationale for Deuterium (B1214612) Labeling in Chemical Biology and Preclinical Studies
Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a powerful technique in drug discovery and development. nih.govclearsynth.com This subtle molecular modification does not significantly alter the physical or chemical properties of the compound but provides a distinct mass signature that is easily detectable by mass spectrometry. aptochem.com This unique characteristic is instrumental in several key areas of preclinical research.
In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for achieving accurate and precise measurements of a target analyte in complex biological matrices like blood or tissue. clearsynth.comcerilliant.com An ideal internal standard behaves identically to the analyte during sample extraction, chromatography, and ionization, thus compensating for any variations in these processes. aptochem.comscioninstruments.com
Deuterated compounds, such as Betulinic Acid-d3, are considered the gold standard for use as internal standards. aptochem.com Because this compound is chemically almost identical to betulinic acid, it co-elutes with the unlabeled compound during chromatography and exhibits a similar response in the mass spectrometer. aptochem.com However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the endogenous betulinic acid, allowing for precise quantification. This approach significantly improves the accuracy and reliability of pharmacokinetic studies, which are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov
Table 1: Key Characteristics of an Ideal Internal Standard for LC-MS/MS
| Characteristic | Description | Importance for this compound |
| Chemical Similarity | Should be structurally and chemically similar to the analyte. | This compound is a stable isotope-labeled version of betulinic acid, ensuring nearly identical chemical behavior. |
| Co-elution | Should have the same retention time as the analyte in chromatography. | This allows for simultaneous analysis and effective compensation for matrix effects. |
| Mass Differentiation | Must have a different mass-to-charge ratio (m/z) from the analyte for detection. | The deuterium atoms in this compound provide a distinct mass shift, enabling separate detection from unlabeled betulinic acid. |
| No Interference | Should not be naturally present in the sample or interfere with other components. | This compound is synthetically introduced and does not interfere with the endogenous compound. |
This table summarizes the essential properties that make deuterated compounds like this compound highly effective internal standards in quantitative bioanalysis.
Beyond its role as an internal standard, this compound is a valuable tool for studying the metabolic fate of betulinic acid. The deuterium label acts as a tracer, allowing researchers to follow the compound and its metabolites through biological systems. clearsynth.comresearchgate.net By administering this compound and analyzing samples over time, scientists can identify the metabolic pathways that modify the drug, the structure of the resulting metabolites, and the rate at which these processes occur. clearsynth.com
This information is critical for several reasons. Understanding the metabolism of a drug candidate can help predict its efficacy and potential for drug-drug interactions. nih.gov Furthermore, identifying metabolites is a key safety requirement in drug development, as some metabolites can be pharmacologically active or even toxic. sciencecoalition.org The use of deuterium-labeled compounds can significantly enhance the metabolic stability of a drug by slowing down metabolic processes at the site of deuteration, a phenomenon known as the kinetic isotope effect. tandfonline.com This can lead to an improved pharmacokinetic profile, potentially allowing for lower or less frequent dosing. nih.gov
Table 2: Applications of Deuterium Labeling in Drug Research
| Application Area | Specific Use of Deuterated Compounds (e.g., this compound) | Research Outcome |
| Quantitative Bioanalysis | Serve as internal standards in mass spectrometry. clearsynth.comwisdomlib.org | Improved accuracy and precision of drug concentration measurements in biological samples. clearsynth.com |
| Pharmacokinetic (PK) Studies | Trace the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov | Detailed understanding of a drug's behavior in the body over time. nih.gov |
| Metabolism Studies | Identify metabolic pathways and the structure of metabolites. clearsynth.comresearchgate.net | Elucidation of how the body processes the drug, aiding in safety and efficacy assessment. clearsynth.com |
| Drug Optimization | Enhance metabolic stability through the kinetic isotope effect. tandfonline.com | Potential for improved drug half-life and reduced formation of toxic metabolites. princeton.edu |
This table highlights the diverse applications of deuterium-labeled compounds like this compound in advancing pharmaceutical research and development.
Properties
Molecular Formula |
C₃₀H₄₅D₃O₃ |
|---|---|
Molecular Weight |
459.72 |
Synonyms |
Mairin-d3; (+)-Betulinic Acid-d3; 3β-Hydroxylup-20(29)-en-28-oic Acid-d3; Betulic Acid-d3; Lupatic Acid-d3; NSC 113090-d3; β-Betulinic Acid-d3; (3β)-3-HydroxyLup-20(29)-en-28-oic Acid-d3 |
Origin of Product |
United States |
Advanced Synthetic and Biosynthetic Strategies for Betulinic Acid D3 and Its Derivatives
Chemical Synthesis Methodologies for Deuterium (B1214612) Incorporation into Betulinic Acid
The synthesis of deuterated organic molecules can be a complex endeavor, often requiring multi-step sequences and specialized reagents to achieve site-specific labeling. arkat-usa.org For a complex molecule like betulinic acid, these challenges are amplified.
Stereoselective Deuteration Approaches for Specific Labeling Positions
The precise placement of deuterium atoms within a molecule is crucial for many applications. Research into the synthesis of deuterated lupane (B1675458) derivatives has yielded methods for the selective labeling of the betulinic acid scaffold. One notable approach involves the synthesis of 29-dideuterated betulinic acid. researchgate.net This was achieved through a Wittig reaction using deuteromethyltriphenylphosphonium iodide. researchgate.net This method allows for the specific introduction of two deuterium atoms at the C-29 position of the isopropenyl group.
Further research has demonstrated the ability to selectively label other positions of the lupane skeleton. For instance, [3α-²H] and [3α-³H] labeled derivatives have been prepared through the reduction of the corresponding 3-oxo precursors. researchgate.net These stereoselective reductions allow for the introduction of a single deuterium or tritium (B154650) atom at the C-3 position with a defined stereochemistry.
The following table summarizes some of the synthesized deuterated lupane derivatives and their key synthetic steps.
| Compound | Starting Material | Key Reagent/Reaction | Labeled Position(s) | Reference |
| 29-dideuterated betulinic acid | Benzyl platanate | Deuteromethyltriphenylphosphonium iodide (Wittig reaction) | C-29 | researchgate.net |
| 30-oxo-[29-²H₂]lup-20(29)-en-28-oic acid | 29-dideuterated betulinic acid | SeO₂ oxidation | C-29 | researchgate.net |
| [3α-²H] methyl 3β-acetoxy-21,22-dioxolup-18-en-28-oate | 3-oxo derivative | Sodium borodeuteride (reduction) | C-3 | researchgate.net |
This table presents a selection of deuterated lupane derivatives and is not exhaustive.
Chemoenzymatic Synthesis of Deuterated Betulinic Acid Analogs
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. While specific examples of the chemoenzymatic synthesis of Betulinic Acid-d3 are not extensively documented in the reviewed literature, general methodologies for the chemoenzymatic deuteration of carboxylic acids have been developed. One such method utilizes a combination of borate, palladium, and lipase (B570770) catalysts to achieve β-specific methylene (B1212753) C(sp³)–H deuteration of aliphatic acids using D₂O as the deuterium source. rsc.org This approach offers high chemo- and regioselectivity and could potentially be adapted for the deuteration of betulinic acid or its precursors. rsc.org
The application of enzymes in the synthesis of deuterated compounds is a growing field, with biocatalytic methods offering routes to site- and stereoselective deuteration. researchgate.net For instance, enzymes dependent on nicotinamide (B372718) cofactors are being explored for asymmetric synthesis. researchgate.net The future development of specific enzymes could enable the direct and selective deuteration of the betulinic acid scaffold under mild conditions.
Semi-Synthetic Derivatization of this compound for Enhanced Research Applications
The functionalization of the deuterated betulinic acid scaffold can lead to new research tools with tailored properties. The C-3 hydroxyl and C-28 carboxylic acid groups are the most accessible sites for chemical modification. nih.gov
Chemical Modification at C-3 and C-28 Positions of the Deuterated Scaffold
A wide array of derivatives of non-deuterated betulinic acid have been synthesized by modifying the C-3 and C-28 positions. These modifications include esterification, amidation, and the introduction of various functional groups to enhance solubility and biological activity. nih.gov It is highly probable that these established synthetic routes can be directly applied to the this compound scaffold.
For example, the C-3 hydroxyl group can be acylated to produce ester derivatives. nih.gov Similarly, the C-28 carboxylic acid can be converted to esters or amides through standard coupling reactions. nih.govrowan.edu The synthesis of betulinic acid-glucosides has also been reported, which involves the glycosylation at the C-3 or C-28 positions to improve water solubility. nih.gov
The following table illustrates common modifications at the C-3 and C-28 positions of the betulinic acid skeleton, which are expected to be applicable to this compound.
| Position | Modification | Reagents/Conditions | Resulting Functional Group |
| C-3 | Acylation | Acid anhydride, pyridine | Ester |
| C-28 | Esterification | Alkyl halide, K₂CO₃ | Ester |
| C-28 | Amidation | Amine, coupling agent (e.g., TBTU) | Amide |
| C-3/C-28 | Glycosylation | Activated sugar donor, catalyst | Glycoside |
This table provides examples of common derivatization reactions.
Conjugate Synthesis with Deuterated Betulinic Acid (e.g., Dithiocarbamate (B8719985) Conjugates)
The synthesis of conjugates of betulinic acid with other molecules is a strategy to develop new compounds with combined or enhanced biological activities. Dithiocarbamate conjugates of non-deuterated betulinic acid have been synthesized and evaluated for their antifungal properties. The synthesis typically involves a two-step reaction where betulinic acid is first esterified, followed by a reaction with carbon disulfide and a secondary amine.
While the synthesis of dithiocarbamate conjugates specifically with this compound has not been explicitly reported in the reviewed literature, the synthetic methodology is expected to be directly transferable. The dithiocarbamate moiety is typically introduced at a position other than the sites of deuteration in commercially available this compound, suggesting that the deuterated core would remain intact during the conjugation reaction.
Other types of conjugates with non-deuterated betulinic acid have also been synthesized, including conjugates with polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic properties, and conjugates with fluorescent dyes for imaging applications. mdpi.com These synthetic strategies could be similarly applied to this compound to create novel research tools.
Elucidation of Biosynthetic Pathways of Betulinic Acid and Implications for Precursor Labeling
The biosynthesis of betulinic acid in plants proceeds through the mevalonate (B85504) (MVA) pathway, starting from acetyl-CoA. rsc.orgnih.gov Key precursors include isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form farnesyl pyrophosphate (FPP). rsc.org Squalene synthase then converts FPP to squalene, which is epoxidized to 2,3-oxidosqualene. rsc.org This precursor is then cyclized by lupeol (B1675499) synthase to form lupeol. rsc.org Finally, a series of oxidations at the C-28 position, catalyzed by cytochrome P450 enzymes, converts lupeol to betulinic acid. rsc.org
The elucidation of this pathway has opened up opportunities for the biotechnological production of betulinic acid and its derivatives. Metabolic engineering of yeast, such as Yarrowia lipolytica, has been successfully employed to produce betulinic acid. rsc.orgrsc.org This is achieved by introducing the genes for lupeol synthase and the necessary cytochrome P450 enzymes into the yeast. rsc.org
This biosynthetic platform has significant implications for the production of deuterated betulinic acid. By feeding the engineered yeast with deuterated precursors, it is possible to produce this compound and other isotopically labeled analogs. For example, feeding the culture with deuterated acetate (B1210297) or other early-stage precursors in the MVA pathway would lead to the incorporation of deuterium throughout the betulinic acid molecule. More specific labeling could be achieved by feeding with later-stage deuterated precursors, if they can be taken up and utilized by the yeast cells. This biosynthetic approach offers a potentially more sustainable and efficient method for producing labeled betulinic acid compared to chemical synthesis. nih.govbiorxiv.org
Sophisticated Analytical Methodologies Employing Betulinic Acid D3
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it exceptionally suitable for quantifying trace levels of compounds in complex mixtures. rsc.org In the context of betulinic acid analysis, LC-MS/MS is frequently employed for pharmacokinetic studies and quality control. researchgate.netnih.gov The use of Betulinic Acid-d3 as an internal standard in these assays is paramount for achieving accurate and reproducible results. vulcanchem.com The technique separates compounds using liquid chromatography before they are ionized and detected by a mass spectrometer, which can identify and quantify molecules based on their mass-to-charge ratio. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical method for achieving the highest level of accuracy and precision in quantitative analysis. rsc.orgresearchgate.net The fundamental principle of IDMS involves adding a known amount of a stable isotope-labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of preparation. nih.govresearchgate.net
This "spiked" internal standard and the endogenous analyte are assumed to be chemically indistinguishable throughout all subsequent steps, including extraction, derivatization, and chromatographic separation. uni-muenchen.de Although some of the analyte and the standard may be lost during sample processing, their ratio remains constant. nih.gov The mass spectrometer distinguishes between the analyte (e.g., betulinic acid) and the isotopically labeled internal standard (this compound) based on their mass difference. vulcanchem.com By measuring the response ratio of the analyte to the internal standard, the exact concentration of the analyte in the original sample can be calculated with high precision, effectively correcting for procedural variations and matrix effects. nih.gov
This approach is considered a definitive quantification method because it relies on the measurement of isotope ratios, which can be determined with great accuracy. researchgate.net The key advantages of using a stable isotope-labeled standard like this compound include:
Co-elution: It chromatographs almost identically to the unlabeled analyte, ensuring that both compounds experience the same matrix effects and ionization suppression.
Similar Ionization Efficiency: It ionizes with the same efficiency as the analyte, leading to a more reliable response ratio.
High Specificity: The mass difference ensures no cross-talk or interference between the analyte and standard signals. nih.gov
Developing a robust analytical method using this compound for quantification in complex matrices, such as animal or human plasma, is a meticulous process that requires rigorous validation. nih.gov The goal is to ensure the method is reliable, reproducible, and accurate for its intended purpose, such as in pharmacokinetic studies. researchgate.netoup.com
The development process typically involves optimizing sample preparation, chromatographic conditions, and mass spectrometer settings. Sample preparation for plasma often involves protein precipitation or liquid-liquid extraction to remove interfering substances. researchgate.netnih.gov Chromatographic separation is commonly achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). vulcanchem.comnih.gov
Validation is performed according to established international guidelines and assesses several key parameters: nih.gov
Linearity and Range: The method must demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. For instance, a validated LC-MS/MS method for a related compound, betulonic acid, in rat plasma was linear over the range of 3.00–3,000 ng/mL. oup.com
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the repeatability of the results. In typical bioanalytical method validation, both intra-day and inter-day accuracy and precision should be within ±15%. researchgate.netoup.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. who.intresearchgate.net An LC/MS method for betulinic acid in plasma reported a limit of quantitation of 200 pg/mL. researchgate.net
Selectivity and Specificity: The method must be able to unequivocally measure the analyte in the presence of other components in the sample, such as metabolites or endogenous substances. nih.gov
Matrix Effect and Recovery: The matrix effect evaluates the influence of co-eluting, interfering substances on the ionization of the analyte. nih.gov Recovery assesses the efficiency of the extraction process. nih.gov
The table below summarizes typical validation parameters for LC-MS/MS methods developed for triterpenic acids in plasma, illustrating the performance metrics that would be expected for a method employing this compound.
| Parameter | Typical Performance Metric | Source |
| Matrix | Rat, Mouse, or Dog Plasma | researchgate.net |
| Linearity Range | 2.5 - 3,000 ng/mL | oup.comnih.gov |
| Correlation Coefficient (R²) | >0.99 | who.intresearchgate.net |
| Limit of Quantification (LOQ) | 0.005 - 2.5 ng/mL | nih.govresearchgate.net |
| Intra-day Precision (CV%) | < 15% | researchgate.netoup.com |
| Inter-day Precision (CV%) | < 15% | researchgate.netoup.com |
| Accuracy (% Recovery) | 85% - 115% | nih.govresearchgate.net |
| Extraction Recovery | > 86% | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas chromatography-mass spectrometry (GC-MS) is another key technology used for the profiling and quantification of metabolites. nih.gov For triterpenes like betulinic acid, which have low volatility, GC-MS analysis can be challenging and often requires elevated temperatures (above 300 °C) or a preliminary derivatization step to convert the analyte into a more volatile form. mdpi.com
In the context of metabolite analysis, GC-MS can be used to identify and quantify products of biotransformation. nih.gov A study on the metabolites of Thonningia sanguinea successfully used a GC-MS/MS method to quantify betulinic acid in plant extracts. nih.gov When analyzing metabolites, this compound serves as an excellent internal standard. Its use ensures that any variability introduced during the essential derivatization step or during the chromatographic run is accounted for, leading to more accurate quantification of betulinic acid metabolites. The standard and the metabolites would be extracted and derivatized together, and the stable isotope label allows for precise correction of any inconsistencies in reaction efficiency or sample loss. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Labeling Confirmation and Structural Characterization
The advantages of using ²H-NMR for this purpose include:
Direct Detection: It allows for the direct observation of the deuterium nuclei, providing unambiguous evidence of successful labeling. sigmaaldrich.com
Clean Spectrum: In a ²H-NMR spectrum, only the signals from the deuterium atoms are visible, resulting in a simple and clean spectrum that is easy to interpret. sigmaaldrich.com This is particularly useful for verifying the position of the label without interference from the numerous proton signals in the molecule.
Quantitative Information: Under appropriate experimental conditions, the integration of the ²H-NMR signal is quantitative, which can be used to determine the deuterium enrichment percentage at each labeled site. sigmaaldrich.com
This confirmation is a critical quality control step in the synthesis of this compound, ensuring that the internal standard is correctly structured and isotopically pure before it is used in quantitative assays.
Chromatographic Techniques (e.g., HPLC, UPLC) in Conjunction with Deuterated Standards
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of modern analytical separation science and are the chromatographic techniques most often coupled with mass spectrometry for the analysis of compounds like betulinic acid. vulcanchem.commdpi.comsigmaaldrich.com UPLC, which uses smaller particle-size columns, offers faster analysis times and higher resolution compared to traditional HPLC.
The use of a deuterated standard like this compound is what elevates a standard HPLC or UPLC method to a highly accurate quantitative assay. vulcanchem.com Because this compound has virtually identical physicochemical properties to unlabeled betulinic acid, it co-elutes from the chromatography column with the analyte. uni-muenchen.de This co-elution is critical because it ensures that both the analyte and the internal standard are subjected to the exact same conditions as they pass through the system and enter the mass spectrometer. This allows the internal standard to effectively compensate for any run-to-run variations in injection volume, flow rate, or ionization efficiency, thereby significantly improving the accuracy and robustness of the quantification. rsc.org
Molecular and Cellular Mechanisms of Action of Betulinic Acid Inferred for Deuterated Analogs As Research Probes
Apoptosis Induction Pathways
Betulinic Acid is a potent inducer of apoptosis, a form of programmed cell death, in a wide variety of cancer cells. nih.gov Its pro-apoptotic activity is mediated through multiple, interconnected pathways that converge on the activation of the core apoptotic machinery. A key feature of its action is the direct targeting of mitochondria, which initiates a cascade of events leading to cell demise. mdpi.comnih.gov
The primary mechanism by which Betulinic Acid initiates apoptosis is through the direct perturbation of mitochondrial functions. mdpi.comnih.gov This action is central to its cytotoxicity and leads to mitochondrial outer membrane permeabilization (MOMP). mdpi.commdpi.com The process involves the opening of permeability transition pores in the mitochondrial membranes, resulting in a loss of the mitochondrial membrane potential (ΔΨm). mdpi.commdpi.comnih.govnih.gov This disruption is a critical and often irreversible step in the apoptotic pathway.
Once the outer mitochondrial membrane is permeabilized, several pro-apoptotic proteins are released from the mitochondrial intermembrane space into the cytosol. mdpi.com The most notable of these is Cytochrome c. mdpi.comfoodstruct.com The release of Cytochrome c into the cytoplasm is a pivotal event, as it serves as a signal for the activation of the downstream executionary phase of apoptosis. mdpi.comfoodstruct.com This mitochondrial-mediated pathway is also referred to as the intrinsic pathway of apoptosis. mdpi.com Studies have shown that anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, can inhibit the mitochondrial dysfunction and subsequent apoptosis induced by Betulinic Acid. mdpi.comnih.gov
The release of Cytochrome c into the cytosol triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the central executioners of apoptosis. wikipedia.org Cytosolic Cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome and the activation of the primary initiator caspase of the intrinsic pathway, Caspase-9. mdpi.com
Activated Caspase-9 then cleaves and activates downstream effector caspases, such as Caspase-3 and Caspase-7. mdpi.comtandfonline.comchosunobr.org These effector caspases are responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies. nih.govnih.gov The activation of the caspase cascade has been shown to be essential for Betulinic Acid-induced apoptosis, as broad-spectrum caspase inhibitors can completely block the process. mdpi.comnih.gov Some studies also report the activation of Caspase-8, suggesting a potential crosstalk with the extrinsic, death-receptor-mediated apoptotic pathway. nih.govchosunobr.org
Table 1: Caspases Activated by Betulinic Acid in Various Cancer Cell Lines
| Cancer Cell Type | Initiator Caspases Activated | Effector Caspases Activated | Reference |
| Neuroectodermal Tumors | Caspase-8 | Caspase-3 | nih.gov |
| Human Bladder Cancer | Caspase-8, Caspase-9 | Caspase-3 | nih.gov |
| Human Leukemia (U937) | Caspase-9 | Caspase-3 | tandfonline.com |
| Head and Neck Squamous Cell Carcinoma | Caspase-8, Caspase-9 | Caspase-3 | chosunobr.org |
In addition to its effects on mitochondria, Betulinic Acid has been identified as a potent catalytic inhibitor of eukaryotic topoisomerase I. wikipedia.orgnih.gov Topoisomerase I is a crucial nuclear enzyme that alleviates torsional stress in DNA during replication, transcription, and recombination by creating transient single-strand breaks. aacrjournals.org
Unlike topoisomerase poisons such as camptothecin, which stabilize the enzyme-DNA "cleavable complex" leading to DNA damage, Betulinic Acid acts by a different mechanism. nih.govaacrjournals.org It prevents the interaction between topoisomerase I and DNA, thereby inhibiting the formation of the cleavable complex in the first place. nih.gov This inhibitory action disrupts normal DNA maintenance and can contribute to the induction of cell cycle arrest and apoptosis. researchgate.net Research indicates that the carboxylic acid group at the C-17 position of the Betulinic Acid structure is essential for its topoisomerase I inhibitory activity. nih.gov
A significant aspect of Betulinic Acid's therapeutic potential is its ability to induce apoptosis independently of the tumor suppressor protein p53. nih.govspandidos-publications.com The p53 protein is a critical regulator of cell cycle arrest and apoptosis, and its gene is mutated or inactivated in a large percentage of human cancers, often leading to resistance to conventional chemotherapy. mdpi.com
Betulinic Acid has been shown to effectively trigger apoptosis in cancer cells with mutated or non-functional p53. nih.govmdpi.com This suggests that it can bypass the p53-dependent apoptotic pathway, which is often a major mechanism of drug resistance. nih.gov For instance, neuroblastoma cells resistant to doxorubicin-mediated apoptosis were still sensitive to Betulinic Acid. nih.gov While the role of p53 in Betulinic Acid-induced apoptosis can be controversial and potentially cell-type dependent, its ability to act through p53-independent mechanisms makes it a promising agent for treating a broader range of tumors. wikipedia.orgmdpi.com
Recent research has uncovered another facet of Betulinic Acid's mechanism of action: the modulation of lipid metabolism through Stearoyl-CoA Desaturase-1 (SCD-1). nih.gov SCD-1 is a key enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids. mdpi.commdpi.com Elevated SCD-1 expression is observed in many cancers and is linked to cancer cell proliferation, survival, and malignancy. nih.govmdpi.com
Cell Cycle Regulation and Arrest Mechanisms
Beyond inducing apoptosis, Betulinic Acid also exerts anti-proliferative effects by interfering with the cell cycle progression of cancer cells. tandfonline.comnih.govnih.gov The cell cycle is a tightly regulated process that governs cell growth and division, and its dysregulation is a hallmark of cancer.
Betulinic Acid can induce cell cycle arrest at different phases, depending on the cancer cell type and experimental conditions. Studies have reported arrest in the G0/G1, S, or G2/M phases of the cell cycle. tandfonline.comspandidos-publications.comnih.govnih.gov For example, it has been shown to cause G2/M arrest in human leukemia and colon cancer cells, and G0/G1 arrest in cervical and prostate cancer cells. tandfonline.comspandidos-publications.commdpi.comnih.gov This arrest is typically associated with the modulation of key cell cycle regulatory proteins. Betulinic Acid can alter the expression levels of cyclins (such as Cyclin A and Cyclin B1) and cyclin-dependent kinases (CDKs), which are the core drivers of cell cycle progression. tandfonline.comnih.gov Furthermore, it can upregulate the expression of CDK inhibitors like p21 and p27, which act as brakes on the cell cycle. tandfonline.comspandidos-publications.com By halting the cell cycle, Betulinic Acid prevents cancer cells from proliferating and can make them more susceptible to apoptosis.
Table 2: Effects of Betulinic Acid on Cell Cycle Progression in Different Cancer Models
| Cancer Cell Line | Phase of Cell Cycle Arrest | Key Regulatory Proteins Modulated | Reference |
| Human Myeloid Leukemia (U937) | G2/M | ↓ Cyclin A, ↓ Cyclin B1, ↑ p21 | tandfonline.com |
| Human Bladder Cancer | G0/G1 | ↓ Cyclin A, ↓ Cyclin B1, ↓ Cdk2, ↓ Cdc2, ↓ Cdc25c | nih.gov |
| Human Cervical Cancer (HeLa) | G0/G1 | ↑ p21, ↑ p27 | spandidos-publications.com |
| Human Colon Cancer | G2/M | ↓ CDK2, ↓ CDK4 | nih.gov |
| Human Multiple Myeloma | S-Phase | Not specified | nih.gov |
Induction of Cell Cycle Arrest at G0/G1 Phase
Betulinic acid has been shown to exert anti-proliferative effects by inducing cell cycle arrest, particularly at the G0/G1 phase, in various cancer cell lines. mdpi.comnih.govnih.gov This arrest prevents cells from entering the S phase (DNA synthesis), thereby halting their division and growth. For instance, studies on human cervical cancer (HeLa) cells demonstrated that treatment with betulinic acid led to a significant accumulation of cells in the G0/G1 phase of the cell cycle. nih.govspandidos-publications.com Similar effects have been observed in human bladder cancer cells, breast cancer, and oral squamous cell carcinoma. nih.govnih.gov The ability to halt the cell cycle at this critical checkpoint is a key component of its mechanism of action.
Betulinic Acid-d3 can be used as a tracer to investigate the pharmacodynamics of cell cycle arrest, allowing for precise measurement of its uptake and interaction with cellular components that lead to the G0/G1 block.
Table 1: Effect of Betulinic Acid on Cell Cycle Progression in Various Cancer Cell Lines
Regulation of Cyclin and Cyclin-Dependent Kinase (CDK) Expression and Activity (e.g., Cyclin D3, CDK4)
The progression through the G1 phase of the cell cycle is tightly regulated by the activity of cyclin-CDK complexes. nih.govnih.gov Betulinic acid and its precursor, betulin (B1666924), have been found to modulate these key regulators. Research indicates that the induction of G0/G1 arrest by betulin in metastatic colorectal cancer cells is mediated through the downregulation of Cyclin D1 and CDK4. researchgate.netresearchgate.net Furthermore, studies focusing specifically on betulinic acid have identified it as a potent inhibitor of CDK4, demonstrating its ability to decrease CDK4 mRNA expression and its subsequent kinase activity. researchgate.net In studies on lymphoma and leukemia cells, betulinic acid's anti-proliferative effects were associated with the downregulated expression of Cyclin D3. spandidos-publications.com By inhibiting the expression and activity of these critical cell cycle promoters, betulinic acid effectively halts cellular proliferation.
The use of this compound in kinetic studies can help researchers understand the direct or indirect nature of its interaction with the transcriptional and translational machinery responsible for producing cyclins and CDKs.
Table 2: Modulation of Cyclins and CDKs by Betulinic Acid/Betulin
Perturbation of Key Intracellular Signaling Pathways
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Modulation
The PI3K/Akt signaling pathway is a crucial intracellular cascade that promotes cell survival, growth, and proliferation. Aberrant activation of this pathway is a common feature in many cancers. rsc.org Betulinic acid has been extensively shown to inhibit this pathway. mdpi.com Studies in hepatocellular carcinoma and cervical cancer cells demonstrate that betulinic acid suppresses the PI3K/Akt/mTOR signaling pathway. spandidos-publications.comnih.gov This inhibition is achieved by decreasing the phosphorylation of key components like PI3K and Akt, which leads to reduced cell proliferation and the induction of apoptosis. nih.govmdpi.comnih.govurologyresearchandpractice.org The modulation of this pathway is a central mechanism of betulinic acid's action. spandidos-publications.comrsc.org
By employing this compound in quantitative mass spectrometry-based proteomics, researchers can map the specific phosphorylation events within the PI3K/Akt cascade that are altered upon treatment, providing a detailed picture of the signaling disruption.
Mitogen-Activated Protein Kinase (MAPK) Pathway Dysregulation
The MAPK signaling pathways, including ERK, JNK, and p38, regulate a wide array of cellular processes such as proliferation, differentiation, and stress responses. mdpi.com Research has shown that betulinic acid can dysregulate these pathways, often leading to anti-cancer effects. In studies investigating oxidative stress, betulinic acid was found to protect cells by suppressing the MAPK pathway. mdpi.comnih.gov Specifically, it downregulates the phosphorylation of p38, JNK, and ERK proteins. nih.gov This inhibition of MAPK signaling can block stress-induced cellular damage and proliferation. mdpi.comresearchgate.net
This compound serves as a critical tool for investigating the complex crosstalk between MAPK and other signaling pathways, helping to delineate the sequence of events following its introduction into the cellular environment.
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition
The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cell survival, and its constitutive activation is linked to cancer development and progression. aacrjournals.org Betulinic acid is a known inhibitor of the NF-κB signaling pathway. mdpi.comnih.gov It suppresses NF-κB activation induced by a variety of inflammatory and carcinogenic agents. oup.com The mechanism of inhibition involves preventing the activation of IκBα kinase (IKK), which in turn blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. aacrjournals.orgoup.com This action prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of NF-κB target genes that promote cell survival and inflammation. mdpi.comoup.comnih.gov
Using this compound, scientists can track the compound's localization within the cell and determine its direct binding partners in the NF-κB signaling cascade, confirming the molecular targets responsible for its inhibitory effect.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Interactions
The Nrf2 pathway is the primary regulator of the cellular antioxidant response, protecting cells from oxidative stress. nih.gov Betulinic acid has been shown to interact with and activate this protective pathway. mdpi.complos.org Under conditions of oxidative stress, betulinic acid treatment leads to an upregulation of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). mdpi.comnih.gov The mechanism involves decreasing the expression of Keap1, the protein that targets Nrf2 for degradation. mdpi.com By activating the Nrf2 pathway, betulinic acid enhances the expression of numerous antioxidant genes, thereby protecting cells from oxidative damage. plos.orgnih.gov This antioxidant activity is a significant aspect of its biological profile. plos.org
Stable isotope labeling with this compound allows for the investigation of how the compound influences the Nrf2-Keap1 interaction and the subsequent nuclear translocation and transcriptional activity of Nrf2, providing detailed mechanistic insights. clearsynth.com
Mechanisms in Glucose Homeostasis Regulation
Betulinic acid demonstrates significant potential in regulating blood glucose levels through a multi-pronged approach at the cellular level. These effects are critical in the context of metabolic disorders like type 2 diabetes.
Stimulation of Glucose Uptake and Glycogen (B147801) Synthesis via AMPK-GSK-3β Pathway
Betulinic acid is recognized for its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. plos.orgnih.gov The activation of AMPK by betulinic acid initiates a signaling cascade that enhances glucose uptake and utilization. plos.orgkoreascience.kr Studies have shown that betulinic acid stimulates AMPK in a manner comparable to established activators like metformin. plos.orgnih.gov This activation is, at least in part, independent of the phosphoinositide 3-kinase (PI3K) pathway. plos.orgnih.gov
Once activated, AMPK can phosphorylate downstream targets, including glycogen synthase kinase 3 beta (GSK-3β). The phosphorylation of GSK-3β typically leads to its inhibition, which in turn promotes the activity of glycogen synthase, the key enzyme responsible for converting glucose into glycogen for storage. Research on betulin, a closely related triterpenoid, has shown it activates the PI3K/Akt pathway, leading to the inhibitory phosphorylation of GSK-3β. researchgate.net This suggests a coordinated mechanism where betulinic acid not only increases glucose entry into the cell but also promotes its storage as glycogen.
| Protein | Function | Effect of Betulinic Acid | Reference |
|---|---|---|---|
| AMP-activated protein kinase (AMPK) | Cellular energy sensor; promotes glucose uptake and fatty acid oxidation. | Phosphorylation and activation. | plos.orgkoreascience.kr |
| Glycogen synthase kinase 3 beta (GSK-3β) | Kinase that phosphorylates and inhibits glycogen synthase. | Inhibitory phosphorylation (inferred from related compounds). | researchgate.net |
| Glycogen Synthase | Key enzyme for glycogen synthesis. | Activation (due to GSK-3β inhibition). | acs.org |
Upregulation and Translocation of Glucose Transporter 4 (GLUT4)
A primary mechanism by which betulinic acid enhances glucose uptake into cells, particularly in adipocytes and muscle cells, is by modulating the glucose transporter 4 (GLUT4). koreascience.kr Betulinic acid has been shown to stimulate the translocation of GLUT4 from intracellular vesicles to the plasma membrane. koreascience.krresearchgate.netnih.gov This process is crucial as it increases the number of active glucose transporters on the cell surface, facilitating greater glucose influx from the bloodstream. koreascience.kr
The translocation of GLUT4 is triggered by the activation of signaling pathways including PI3K/Akt and AMPK. koreascience.kr Furthermore, betulinic acid also upregulates the expression of the Slc2a4 gene, which encodes the GLUT4 protein. plos.orgnih.gov This dual action of increasing both the synthesis and the translocation of GLUT4 provides a potent mechanism for improving insulin (B600854) sensitivity and cellular glucose uptake. plos.orgnih.gov
Inhibition of α-Glucosidase Activity
In the digestive tract, betulinic acid acts as a potent inhibitor of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. acs.orgnih.gov By inhibiting this enzyme, betulinic acid can delay carbohydrate digestion, which in turn helps to lower postprandial blood glucose spikes. nih.govtandfonline.com
| Compound | Reported IC₅₀ Value | Reference |
|---|---|---|
| Betulinic Acid | 16.83 ± 1.16 μM | nih.gov |
| Betulinic Acid | 10.6 μM ((1.06 ± 0.02) × 10⁻⁵ mol L⁻¹) | acs.orgnih.gov |
| Acarbose (Reference Drug) | 841.3 ± 29.6 μM | nih.gov |
Antiviral Mechanisms
Betulinic acid and its synthetic derivatives have been investigated for their antiviral properties against several viruses, most notably Human Immunodeficiency Virus Type 1 (HIV-1) and, more recently, Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).
HIV-1 Maturation Inhibition
Derivatives of betulinic acid are a novel class of antiretroviral agents known as maturation inhibitors. nih.govnih.gov The most well-known derivative, bevirimat (B1684568) (3-O-(3′,3′-dimethylsuccinyl) betulinic acid), specifically targets the final step in the HIV-1 lifecycle. nih.govmdpi.com These inhibitors block the proteolytic cleavage of the Gag polyprotein precursor at the junction between the capsid (CA) and spacer peptide 1 (SP1). nih.gov This disruption prevents the proper condensation of the viral core, resulting in the production of immature, non-infectious virions. nih.gov This unique mechanism of action makes betulinic acid derivatives a valuable potential therapy, particularly for combating drug-resistant HIV strains. nih.govduke.edu
SARS-CoV 3CL Protease Inhibition
The 3-chymotrypsin-like protease (3CLpro or main protease, Mpro) is a crucial enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drugs. nih.govcabidigitallibrary.org Initial research and in silico studies suggested that betulinic acid and its derivatives could act as inhibitors of this protease. nih.govcabidigitallibrary.org One study reported that specific derivatives of betulinic acid showed significant inhibitory activity against 3CLpro, with IC₅₀ values in the low micromolar range. nih.gov
However, subsequent and more rigorous investigations have challenged these initial findings. researchgate.netresearchgate.net Some research indicates that betulinic acid is not a potent inhibitor of the SARS-CoV-2 main protease in various in vitro assays. researchgate.net It has been suggested that earlier positive results may have been false positives caused by the formation of colloidal aggregates of the compound in the assay buffers. researchgate.netresearchgate.net Therefore, the role of betulinic acid as a direct SARS-CoV 3CL protease inhibitor remains a subject of scientific debate.
Anti-inflammatory and Immunomodulatory Mechanisms
Betulinic acid exhibits broad anti-inflammatory and immunomodulatory activities by targeting key signaling pathways and mediators involved in the inflammatory response. nih.govfrontiersin.org Its action is considered versatile, as it can suppress pro-inflammatory processes while promoting anti-inflammatory responses. nih.govfrontiersin.org
A primary mechanism is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.govresearchgate.net Betulinic acid blocks the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. frontiersin.orgresearchgate.net This action prevents NF-κB from translocating to the nucleus, thereby downregulating the transcription of numerous pro-inflammatory genes, including those for cytokines like interleukin-1β (IL-1β), IL-6, and tumor necrosis factor (TNF), as well as enzymes like COX-2. nih.govfrontiersin.orgfrontiersin.org
Simultaneously, betulinic acid has been shown to increase the production of IL-10, a critical anti-inflammatory cytokine that plays a key role in regulating and resolving inflammation. nih.govfrontiersin.org This dual ability to both suppress pro-inflammatory signals and enhance anti-inflammatory mediators underscores its potential as an immunomodulatory agent. nih.gov
| Mediator | Function | Effect of Betulinic Acid | Reference |
|---|---|---|---|
| NF-κB | Transcription factor for pro-inflammatory genes. | Inhibition of activation. | nih.govresearchgate.net |
| TNF, IL-1β, IL-6 | Pro-inflammatory cytokines. | Downregulation/Inhibition of production. | nih.govfrontiersin.org |
| COX-2 | Enzyme involved in prostaglandin (B15479496) synthesis. | Inhibition of expression. | nih.govfrontiersin.org |
| ICAM-1, VCAM-1 | Adhesion molecules involved in leukocyte migration. | Decreased expression. | nih.govfrontiersin.org |
| IL-10 | Anti-inflammatory cytokine. | Increased production. | nih.govfrontiersin.org |
Anti-Aging Mechanisms via Pathway Modulation (e.g., SIRT1-p53 Pathway)
Recent research has highlighted the potential of betulinic acid in promoting longevity through the modulation of key aging-related pathways. mdpi.com Studies using the fruit fly Drosophila melanogaster as a model organism have shown that supplementation with betulinic acid can extend lifespan. mdpi.com
This pro-longevity effect is linked to the activation of silent information regulator 2 (Sir2), the fly homolog of Sirtuin 1 (SIRT1), and the Forkhead box O (FoxO) transcription factor. mdpi.com The SIRT1-p53 pathway is a critical regulator of cellular senescence and apoptosis. nih.gov SIRT1 is a deacetylase that targets various proteins, including the tumor suppressor p53. nih.govnih.gov By deacetylating p53, SIRT1 inhibits its transcriptional activity, which can suppress p53-mediated apoptosis and cellular senescence. nih.gov The activation of the Sir2/SIRT1 and FoxO pathways by betulinic acid suggests that it may exert its anti-aging effects by enhancing cellular stress resistance, promoting genome stability, and regulating metabolic processes, mechanisms that are well-established for this signaling axis. mdpi.com
Structure Activity Relationship Sar Studies of Betulinic Acid and Its Deuterated Derivatives
Impact of Deuterium (B1214612) Substitution on Biological Activity and Specificity
The substitution of hydrogen with deuterium, a stable, non-radioactive isotope of hydrogen, is a technique primarily used to investigate the pharmacokinetics of a drug rather than to alter its intrinsic biological activity. The core principle behind this is the kinetic isotope effect (KIE), where the heavier mass of deuterium can sometimes lead to a slower rate of chemical reactions involving the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can affect the rate of drug metabolism, potentially leading to improved pharmacokinetic profiles.
However, in the case of Betulinic Acid-d3, the deuterium atoms are strategically placed to serve as a stable isotope label for analytical purposes. vulcanchem.com The substitution creates minimal changes in the chemical and physical properties of the molecule. vulcanchem.com Consequently, the biological activity and specificity of this compound are presumed to be similar to the parent, non-labeled betulinic acid. vulcanchem.com
The primary impact of deuterium substitution in this compound is its utility in research applications. It serves as an invaluable internal standard for quantitative analysis using mass spectrometry. vulcanchem.com In pharmacokinetic studies, it allows researchers to accurately distinguish between the administered drug and any endogenous betulinic acid that may be present in biological systems, enabling precise measurement of absorption, distribution, metabolism, and excretion (ADME). vulcanchem.com
Table 1: Comparative Properties of Betulinic Acid and this compound
| Property | Betulinic Acid | This compound |
|---|---|---|
| Molecular Formula | C30H48O3 | C30H45D3O3 |
| Molecular Weight | 456.71 g/mol | 459.72 g/mol |
| Primary Use | Therapeutic research | Analytical internal standard |
| Natural Occurrence | Found in various plant sources | Synthetic only |
| Key Analytical Feature | Base mass peak in mass spectrometry | Distinct mass shift (+3 amu) in mass spectrometry |
Data sourced from Vulcanchem. vulcanchem.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods used to understand the relationship between the chemical structure of a compound and its biological activity. For betulinic acid and its derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to guide the rational design of new analogs with improved potency, particularly as anti-HIV and anti-tumor agents. researchgate.netnih.gov
These models are built using a training set of molecules with known activities and provide statistically valid correlations. researchgate.netnih.gov For example, 3D-QSAR studies on betulinic acid derivatives as anti-HIV-1 agents have yielded reliable CoMFA and CoMSIA models that can predict the efficacy of new compounds. researchgate.net The models generate 3D contour maps that highlight which steric, electrostatic, hydrophobic, and hydrogen-bonding features of the molecule are favorable or unfavorable for activity, providing clear guidelines for further modification. nih.govbohrium.com
While this compound itself is not typically included as a variable in these predictive QSAR models, it plays a critical supporting role. The development of novel therapeutic agents requires extensive preclinical testing, including pharmacokinetic analysis. This compound is essential for the accurate quantification of newly designed compounds (predicted by QSAR models) in biological matrices, thereby validating their ADME profiles. vulcanchem.com
Table 2: Example of 3D-QSAR Model Statistics for Betulinic Acid Derivatives as Anti-HIV-1 Agents
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (Test Set) | Reference |
|---|---|---|---|---|
| CoMFA | 0.639 | 0.883 | 0.832 | researchgate.net |
| CoMSIA | 0.608 | 0.852 | 0.760 | researchgate.net |
q² and r² are statistical measures of the model's predictive power and correlation, respectively.
Identification of Key Pharmacophores and Functional Groups for Biological Efficacy (e.g., C-3, C-28 hydroxylations)
SAR studies have identified several key positions on the betulinic acid scaffold that are crucial for its biological activity. The primary sites for chemical modification are the hydroxyl group at the C-3 position, the carboxylic acid group at the C-17 position (often referred to as the C-28 position), and the isopropenyl group at the C-20 position. nih.govuts.edu.auresearchgate.net
C-3 Position: The hydroxyl group at C-3 is a key pharmacophore. core.ac.uk Modifications at this site can significantly influence potency and bioavailability. For instance, esterification of the C-3 alcohol with moieties like 3',3'-dimethylsuccinyl led to the development of Bevirimat (B1684568), an anti-HIV maturation inhibitor. mdpi.comnih.gov QSAR studies suggest that for anti-tumor activity, non-bulky, hydrophobic, and hydrogen-bond-accepting groups are favored at this position. nih.gov
C-28 Position: The carboxylic acid at C-28 is another critical functional group. nih.gov Its modification through esterification or amidation has been a common strategy to produce derivatives with improved activity. nih.govresearchgate.net QSAR models indicate that bulky, positively charged, and hydrophobic groups are beneficial for anti-tumor activity at this site. nih.gov
C-20 Position: The alkene moiety at C-20 is also amenable to chemical modification, though it is targeted less frequently than the C-3 and C-28 positions. core.ac.uk
The hydroxylation at both the C-3 and C-28 positions is considered important for enhancing the cytotoxic effects of betulinic acid against various cancer cells. core.ac.uk The introduction of other functional groups, such as phosphonates or nitrogen-containing heterocycles like triazoles, has also been explored to create novel derivatives with unique biological profiles. scispace.commdpi.com
Table 3: Influence of Functional Group Modifications on Betulinic Acid's Biological Activity
| Position | Functional Group | Modification Example | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| C-3 | Hydroxyl (-OH) | Esterification (e.g., with dimethylsuccinyl) | Creation of potent anti-HIV maturation inhibitors (e.g., Bevirimat). | mdpi.comnih.gov |
| C-28 (C-17) | Carboxylic Acid (-COOH) | Esterification or Amidation | Can improve potency and physicochemical properties. | nih.govresearchgate.net |
| C-30 | Methyl group on isopropenyl | Substitution with a triazole ring | Can serve as a novel pharmacophore and improve water solubility. | scispace.comnih.gov |
Conformational Analysis and Ligand-Target Interactions of Deuterated Analogs
Molecular docking and X-ray crystallography studies have provided insights into how betulinic acid interacts with its molecular targets. For example, docking studies with the enzyme aldose reductase revealed that betulinic acid forms hydrogen bonds with amino acid residues like Trp20 and has hydrophobic interactions with residues such as TYR48 and TRP111 within the active site. researchgate.net More definitively, the crystal structure of betulinic acid in a complex with Retinoic acid receptor-related orphan receptor gamma (RORγ) has been determined, confirming it as a direct biological target. rcsb.org These studies are fundamental to understanding the mechanism of action and for the rational design of new derivatives.
Because the substitution of hydrogen with deuterium in this compound results in minimal changes to the molecule's structure and chemical behavior, its conformational properties and ligand-target interactions are expected to be virtually identical to those of the non-deuterated parent compound. vulcanchem.com Therefore, the insights gained from conformational and interaction studies of betulinic acid are directly applicable to its deuterated analog. The role of this compound is not to alter these interactions but to facilitate the pharmacokinetic and metabolic studies that are conducted in parallel with binding and efficacy assays, providing a complete picture of a drug candidate's profile. vulcanchem.com
Preclinical Research Applications and in Vitro/in Vivo Non Human Model Systems
In Vitro Cell-Based Research Models
The cytotoxic effects of Betulinic Acid, and by extension the research utility of Betulinic Acid-d3, have been extensively studied across a wide array of cancer cell lines. mdpi.com
Betulinic Acid has demonstrated significant cytotoxic activity against a broad spectrum of cancer cell lines. mdpi.com Its deuterated form, this compound, is instrumental in studies investigating the mechanisms of action and metabolic fate of the parent compound in these cellular models.
Initial reports highlighted Betulinic Acid's selective cytotoxicity against melanoma cells. mdpi.comspandidos-publications.com Subsequent research has confirmed its activity against various other cancer types, including neuroblastoma, glioblastoma, and Ewing's sarcoma. mdpi.com
Leukemia: Betulinic Acid has been shown to be cytotoxic to several human leukemia cell lines, including HL-60, K-562, and U937. mdpi.comspandidos-publications.com Studies have indicated that it can induce apoptosis and inhibit cell proliferation in these cell lines. spandidos-publications.commdpi.com For instance, in HL-60 cells, Betulinic Acid induced differentiation and enhanced the effects of other differentiating agents. mdpi.com
Melanoma: Betulinic Acid was first identified as a selective inhibitor of human melanoma. spandidos-publications.com It has shown cytotoxic activity against various melanoma cell lines, such as MEL-1, MEL-2, and MEL-4. tegenkanker.nl
Neuroblastoma: Research has demonstrated Betulinic Acid's effectiveness against neuroblastoma cell lines. ajol.info
Breast Cancer: Betulinic Acid has been found to inhibit the viability of breast cancer cell lines, including MCF-7 and MDA-MB-231, in a concentration-dependent manner. mdpi.comoncotarget.com
Colon Cancer: Studies have shown that Betulinic Acid inhibits the growth of colon cancer cell lines like SW480 and RKO by inducing apoptosis. mdpi.commdpi.com It has also been observed to arrest the cell cycle at the G2/M phase in colon cancer cells. nih.gov
Lung Cancer: The compound has demonstrated anti-proliferative effects in non-small and small cell lung carcinoma cell lines. tegenkanker.nl
Ovarian Cancer: Betulinic Acid has shown cytotoxic activity against ovarian carcinoma cell lines and has been found to induce apoptosis through both extrinsic and intrinsic pathways in A2780 cells. tegenkanker.nlmdpi.com
Table 1: In Vitro Cytotoxicity of Betulinic Acid in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effects | Reference(s) |
|---|---|---|---|
| Leukemia | HL-60, K-562, U937, Jurkat, Raji | Induction of apoptosis, inhibition of proliferation, cell cycle arrest | spandidos-publications.commdpi.comspandidos-publications.com |
| Melanoma | MEL-1, MEL-2, MEL-4, A375 | Selective cytotoxicity, induction of apoptosis, inhibition of mitochondrial respiration | spandidos-publications.comtegenkanker.nlmdpi.com |
| Neuroblastoma | GOTO, NB-I | Cytotoxic effects, induction of apoptosis | ajol.info |
| Breast Cancer | MCF-7, MDA-MB-231, 4T1 | Decreased cell viability, inhibition of proliferation and invasion | mdpi.comoncotarget.com |
| Colon Cancer | SW480, RKO, HCT-116 | Inhibition of cell growth, induction of apoptosis, cell cycle arrest | mdpi.commdpi.comnih.govnih.gov |
| Lung Cancer | A549, Non-small and small cell lung carcinoma lines | Anti-proliferative effects | tegenkanker.nlnih.gov |
| Ovarian Cancer | A2780 | Cytotoxicity, induction of apoptosis via extrinsic and intrinsic pathways | tegenkanker.nlmdpi.com |
Betulinic Acid has demonstrated antiviral properties against a range of viruses. mdpi.comnih.gov this compound serves as a crucial analytical standard in studies aimed at quantifying the parent compound's efficacy and metabolism in these viral models.
Research has shown that Betulinic Acid and its derivatives can inhibit the replication of the Human Immunodeficiency Virus (HIV). sci-hub.boxacs.org Specifically, it has been found to interfere with the entry and maturation of the virus. sci-hub.boxacs.org Additionally, studies have reported its activity against Herpes Simplex Virus type 1 and ECHO 6 virus. nih.gov More recently, Betulinic Acid has been shown to have a protective effect on Zika virus-infected neural progenitor cells. frontiersin.org
Betulinic Acid exhibits significant anti-inflammatory properties. mdpi.comnih.gov In cellular models, it has been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in lipopolysaccharide-activated macrophages. mdpi.com It also promotes the production of the anti-inflammatory cytokine IL-10. mdpi.comfrontiersin.org The mechanisms often involve the inhibition of key signaling pathways like NF-κB and MAPK. nih.govfrontiersin.org
In the realm of metabolic research, Betulinic Acid has been investigated for its potential to modulate glucose and lipid metabolism. thieme-connect.de Studies in rat soleus muscle have shown that it can improve glucose uptake and glycogen (B147801) synthesis. nih.gov It has also been found to reduce lipid accumulation in HepG2 cells by affecting lipogenic and lipolytic factors. thieme-connect.de
A noteworthy characteristic of Betulinic Acid is its selective cytotoxicity towards cancer cells while showing significantly less toxicity to normal cells. mdpi.comsci-hub.boxnih.gov This differential effect is a key area of investigation where this compound is used for precise comparative analysis.
For instance, melanoma cells have been found to be much more sensitive to Betulinic Acid than normal melanocytes. tegenkanker.nlsci-hub.box Similarly, normal human fibroblasts and peripheral blood lymphocytes have been reported to be highly resistant to the compound. tegenkanker.nlsci-hub.box This selectivity suggests a therapeutic window and is a major focus of preclinical studies. mdpi.com
In Vivo Non-Human Animal Models for Efficacy and Mechanistic Studies
The anti-tumor efficacy of Betulinic Acid has been validated in several non-human animal models, where this compound is essential for pharmacokinetic profiling and ensuring accurate delivery and assessment of the parent compound.
Betulinic Acid has been shown to suppress tumor growth in various xenograft mouse models. nih.govbibliotekanauki.pl These studies involve implanting human cancer cells into immunodeficient mice.
Ovarian Cancer: In a xenograft model of ovarian cancer, administration of Betulinic Acid significantly increased the survival time of the mice. nih.govbibliotekanauki.pl
Melanoma: Betulinic Acid has been shown to suppress tumor growth in melanoma xenograft models. nih.govbibliotekanauki.pl
Colon Cancer: In a xenograft model using HCT-116 human colorectal cancer cells, Betulinic Acid significantly suppressed tumor growth. nih.gov Another study showed that a liposomal formulation of Betulinic Acid reduced the tumor volume of colon cancer SW480 in mice to about one-third of the control. mdpi.com
Breast Cancer: Betulinic Acid has been reported to inhibit tumor growth in in vivo models of breast cancer. mdpi.com One study demonstrated that it could suppress pulmonary metastasis in a breast cancer model. oncotarget.com
Lung Cancer: Liposomal Betulinic Acid treatment reduced the tumor volume of lung cancer A549 in mice by more than half compared to the control. mdpi.com
In addition to xenograft models, the effects of Betulinic Acid have also been studied in syngeneic models, which involve using immunocompetent mice and mouse-derived cancer cells. One study noted the potential of combining Betulinic Acid with other therapies in a metastatic melanoma model to reduce lung metastasis. nih.gov Another study mentioned the use of a syngeneic murine model for melanoma research. acs.org
Evaluation of Metabolic Regulation in Rodent Models
Preclinical studies using rodent models have demonstrated the significant impact of betulinic acid on metabolic regulation. In high-fat diet-induced obese mice, betulinic acid administration led to a reduction in body weight, accumulation of abdominal fat, and lower levels of blood glucose, plasma triglycerides, and total cholesterol. d-nb.info These effects are partly explained by an observed increase in plasma insulin (B600854) and the anorexigenic hormone leptin, coupled with a decrease in the orexigenic hormone ghrelin. d-nb.info
Further investigations in hyperglycemic rats have shown that betulinic acid can increase glycogen content and glucose uptake in muscle tissue. d-nb.info The compound acts as both an insulin secretagogue and an insulin mimetic, operating through the PI3K and MAPK pathways. d-nb.info In vitro studies support these findings, showing that betulinic acid inhibits human recombinant PTP1B, a negative regulator of insulin signaling, and diacylglycerol acyltransferase, an enzyme involved in triacylglycerol synthesis. d-nb.info It also modulates the AMPK–SREBP signaling pathway, which is crucial for reducing hepatic lipid accumulation. d-nb.info
| Model System | Key Findings | Reference |
| High-Fat Diet-Induced Obese Mice | Reduced body weight, abdominal fat, blood glucose, triglycerides, and total cholesterol. Increased plasma insulin and leptin, decreased ghrelin. | d-nb.info |
| Hyperglycemic Rats | Increased muscle glycogen content and glucose uptake. | d-nb.info |
| Human Mesenchymal Stem Cells | Decreased white adipogenesis and increased brown adipogenesis, improving glucose and lipid metabolism. | peerj.com |
Assessment of Inflammatory Responses in Animal Models
Betulinic acid has demonstrated notable anti-inflammatory effects in various animal models. nih.gov In a mouse model of endotoxic shock, betulinic acid protected against a lethal dose of lipopolysaccharide (LPS), significantly inhibiting the release of tumor necrosis factor-alpha (TNF-α) and increasing the level of the anti-inflammatory cytokine interleukin-10 (IL-10). mdpi.com
In models of paw edema, betulinic acid treatment has been shown to increase the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) while reducing levels of pro-inflammatory mediators like cyclooxygenase-2 (COX-2), IL-1β, and TNF-α. nih.govmdpi.com These actions lead to a reduction in swelling and neutrophil infiltration at the site of inflammation. nih.gov Furthermore, in a mouse model of T-2 toxin-induced intestinal injury, betulinic acid mitigated intestinal mucosal damage by inhibiting inflammation and mucosal barrier dysfunction through the NF-κB signaling pathway. mdpi.com
| Inflammation Model | Animal Model | Key Findings | Reference |
| Endotoxic Shock | Mice | Protected against lethal dose of LPS, inhibited TNF-α release, increased IL-10 levels. | mdpi.com |
| Paw Edema | Mice | Reduced swelling, decreased levels of COX-2, IL-1β, and TNF-α, increased antioxidant enzyme activity. | nih.govscience.gov |
| Intestinal Injury | Mice | Inhibited inflammation and mucosal barrier dysfunction by suppressing the NF-κB signaling pathway. | mdpi.com |
| Arthritis | Mice | A derivative of betulinic acid, SH479, showed potent anti-inflammatory effects in a collagen-induced arthritis model. | nih.gov |
Deuterium-Labeled Betulinic Acid in Pharmacological and Metabolic Tracer Studies within Preclinical Models
The use of deuterium-labeled compounds like this compound is a powerful technique in preclinical research. nih.gov Deuterium (B1214612) labeling creates a stable isotope version of a molecule that is chemically almost identical to the unlabeled version but has a higher mass. vulcanchem.com This mass difference allows researchers to distinguish the administered compound from the naturally occurring (endogenous) compound within a biological system using mass spectrometry. vulcanchem.com This technique, known as deuterium metabolic imaging (DMI), is non-radioactive and provides a safe and effective way to trace the fate of a compound in vivo. nih.gov
Tracing Distribution and Bioavailability in Animal Tissues
Pharmacokinetic studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME). Using this compound as a tracer would enable precise quantification of the compound in various tissues and biological fluids. vulcanchem.com While specific studies with the deuterated form are limited, research on unlabeled betulinic acid in CD-1 mice provides a roadmap for such investigations. After intraperitoneal administration, betulinic acid was found to distribute to a wide range of tissues. nih.gov The highest concentrations were observed in perirenal fat, ovary, spleen, and mammary gland, with lower levels in the heart and brain. nih.gov
By administering this compound, researchers could perform similar tissue distribution studies with greater accuracy. The distinct mass of the deuterated compound would allow for its unambiguous detection, even at low concentrations, against the background of any endogenous betulinic acid. This would provide a clearer picture of its bioavailability and tissue-specific accumulation, which is crucial for understanding its therapeutic potential and targeting specific organs.
Elucidation of Metabolic Pathways and Metabolite Identification Using Deuterium Labeling
Understanding the metabolic fate of a compound is critical for evaluating its efficacy and safety. Deuterium labeling is an invaluable tool for these studies. vulcanchem.com When this compound is administered to an animal model, its metabolites will also carry the deuterium label. This "tag" allows for the easy identification of novel metabolites in complex biological samples like plasma, urine, and feces using mass spectrometry.
Studies on unlabeled betulinic acid have identified several phase I and phase II metabolites. Phase I reactions include oxidation, hydroxylation, and hydrogenation, while phase II reactions involve sulfation and glucuronidation. mdpi.com In one study, 13 different metabolic products were identified in mouse plasma. mdpi.com Another study using rat intestinal bacteria identified 46 metabolites, indicating that betulinic acid undergoes extensive metabolism. nih.gov
Using this compound would significantly aid in confirming these pathways and potentially discovering new, previously unidentified metabolites. The deuterium label would provide a clear and unambiguous marker to follow the transformation of the parent compound through various metabolic routes.
| Metabolic Reaction | Description | Reference |
| Phase I | ||
| Oxidation | Addition of oxygen or removal of hydrogen. | mdpi.comnih.gov |
| Hydroxylation | Addition of a hydroxyl (-OH) group. | mdpi.com |
| Hydrogenation | Addition of hydrogen atoms. | mdpi.com |
| Phase II | ||
| Sulfation | Addition of a sulfo group. | mdpi.com |
| Glucuronidation | Addition of glucuronic acid. | mdpi.com |
| Methylation | Addition of a methyl group. | mdpi.comnih.gov |
Understanding Differential Metabolism in Diseased vs. Healthy Biological Systems
A key area of interest in preclinical research is how disease states can alter drug metabolism. It is hypothesized that the metabolism of betulinic acid may differ between healthy and cancerous tissues. tegenkanker.nl This differential metabolism could contribute to its selective anticancer effects. tegenkanker.nlsci-hub.box For instance, the tumor microenvironment is often more acidic and has a different metabolic profile compared to healthy tissue, which could influence how betulinic acid is processed. spandidos-publications.com
Employing this compound in comparative studies with healthy and diseased animal models could provide definitive insights into this phenomenon. By tracing the labeled compound and its metabolites, researchers could quantify differences in metabolic rates and pathways. For example, studies could compare the metabolic profile of this compound in tumor-bearing mice versus healthy controls. Such studies could reveal whether cancer cells metabolize the compound more rapidly or through different pathways, potentially leading to the generation of more potent anti-cancer metabolites or, conversely, to its inactivation. This knowledge would be invaluable for optimizing therapeutic strategies and understanding the mechanisms behind its tumor-selective activity.
Research into Synergistic Effects of Betulinic Acid with Other Research Agents in Preclinical Settings
Betulinic acid has been investigated in combination with various anticancer agents to explore potential synergistic effects. scholarsresearchlibrary.com The rationale behind this approach is that combining compounds with different mechanisms of action can lead to enhanced therapeutic efficacy and potentially overcome drug resistance. nih.gov
Preclinical studies have shown promising results. For example, when combined with taxanes like paclitaxel, betulinic acid demonstrated additive and synergistic effects against human malignant melanoma cell lines in vitro. nih.gov In breast cancer cells, the co-administration of betulinic acid and taxol led to a dose-dependent increase in apoptosis. nih.gov Similarly, betulinic acid has been shown to sensitize previously resistant lung cancer cells to paclitaxel. nih.gov
In non-small cell lung cancer (NSCLC) models with wild-type EGFR, betulinic acid was found to synergize with EGFR tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) and osimertinib. nih.gov The combination therapy effectively suppressed tumor cell proliferation and survival by inducing autophagy-related cell death. nih.gov In vivo experiments using xenograft models confirmed that the combination of betulinic acid and gefitinib resulted in significant tumor regression. nih.gov Furthermore, a study on Ehrlich adenocarcinoma in mice showed a synergistic effect when betulin (B1666924) was used with the cytostatic drug Namitecan. biorxiv.org
These findings suggest that betulinic acid can act as a sensitizer, enhancing the efficacy of conventional chemotherapeutic agents and targeted therapies. scholarsresearchlibrary.com
| Combination Agent | Cancer Model | Observed Effect | Reference |
| Paclitaxel, Docetaxel | Malignant Melanoma | Additive and synergistic interactions. | nih.gov |
| Taxol | Breast Cancer | Increased apoptosis. | nih.gov |
| Gefitinib, Osimertinib | Non-Small Cell Lung Cancer (wild-type EGFR) | Synergistic inhibition of proliferation, induction of autophagy-related cell death, tumor regression in vivo. | nih.gov |
| Namitecan | Ehrlich Adenocarcinoma | Synergistic reduction in tumor weight. | biorxiv.org |
Emerging Research Directions and Future Translational Perspectives Pre Clinical Focus
Design and Synthesis of Advanced Deuterated Betulinic Acid Probes for Target Engagement Studies
The development of advanced deuterated betulinic acid probes is a critical step in identifying its molecular targets and understanding its mechanism of action. The synthesis of such probes often involves incorporating photo-activatable moieties and bioorthogonal functional groups. researchgate.net These "minimalist" photo-crosslinkers, which may contain an alkyl diazirine group and a chemically tractable tag like an alkyne or azide, are designed to have minimal structural perturbation to the parent molecule, thereby preserving its biological activity. researchgate.net This approach allows for the covalent labeling of target proteins upon photoactivation, facilitating their subsequent identification through proteomic techniques. researchgate.net
The design and synthesis of these probes are guided by structure-activity relationship (SAR) studies of the parent compound, betulinic acid. nih.gov For instance, research has shown that modifications at certain positions of the betulinic acid scaffold can significantly impact its biological activity. nih.govresearchgate.net Therefore, the strategic placement of the deuterated label and the photo-crosslinking group is paramount to creating effective probes for target engagement studies. researchgate.netresearchgate.net The goal is to develop probes that can accurately report on the genuine drug-target interactions within a cellular context. researchgate.net
Development of Novel Delivery Systems (e.g., Nanoformulations) for Enhanced Research Efficacy in Preclinical Models
A significant hurdle in the preclinical evaluation of betulinic acid and its derivatives is their poor water solubility and low bioavailability. nih.govmdpi.com To overcome these limitations, researchers are actively developing novel delivery systems, with a strong emphasis on nanoformulations. nih.govdovepress.com These systems aim to enhance the solubility, stability, and bioavailability of the compound, thereby improving its efficacy in preclinical models. nih.govdovepress.com
Various types of nanoformulations have been explored for betulinic acid delivery, including:
Nanoparticles: These can be fabricated from polymers or lipids and can encapsulate betulinic acid, improving its dispersion in aqueous environments. dovepress.comkashanu.ac.ir
Liposomes: These are lipid bilayer vesicles that can encapsulate hydrophobic drugs like betulinic acid within their structure, enhancing solubility and enabling sustained release. dovepress.commdpi.com PEGylated liposomes, in particular, have shown promise in prolonging circulation time and improving tumor accumulation in preclinical cancer models. mdpi.com
Micelles: Polymeric micelles can be used to solubilize betulinic acid, increasing its concentration in biological fluids. dovepress.com
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles that can increase the dissolution rate and oral bioavailability of poorly soluble compounds. dovepress.com
These nanoformulations have demonstrated improved therapeutic effects in various preclinical models, including cancer and leishmaniasis. dovepress.comkashanu.ac.ir For instance, a study using an anionic linear globular dendrimer as a nanocarrier for betulinic acid reported a significant increase in its solubility and a reduction in its toxicity in an in vivo model. kashanu.ac.ir
| Delivery System | Key Features | Preclinical Findings | Reference |
| PEGylated Liposomes | Enhanced stability, prolonged release | Showed 64.3% tumor growth inhibition in vivo. | mdpi.com |
| Anionic Linear Globular Dendrimer | Increased solubility, reduced toxicity | Over 700-fold increase in solubility and zero in vivo toxicity. | kashanu.ac.ir |
| Gelatin-based Nanoparticles | Dual-targeted delivery | Enhanced antitumor therapy. | dovepress.com |
| Hybrid Nanosuspensions | Co-delivery of multiple drugs | Improved solubility and synergistic therapeutic effects. | dovepress.com |
Integration of Computational Biology, Network Pharmacology, and Artificial Intelligence in Betulinic Acid-d3 Research
The integration of computational biology, network pharmacology, and artificial intelligence (AI) is emerging as a powerful strategy to accelerate research on betulinic acid and its deuterated analogs. These approaches can help to predict potential molecular targets, elucidate complex biological networks, and identify novel therapeutic applications. nih.govresearchgate.netfrontiersin.org
Network pharmacology allows for the construction of "drug-target-disease" networks, which can reveal the multiple targets and pathways through which a compound exerts its effects. researchgate.netdovepress.com This systems-level approach is particularly valuable for understanding the polypharmacological nature of natural products like betulinic acid. researchgate.net By analyzing these networks, researchers can identify key hub genes and signaling pathways that are modulated by the compound. nih.govdovepress.com
Computational biology tools, such as molecular docking, can be used to predict the binding affinity of betulinic acid and its derivatives to specific protein targets. nih.govekb.eg This can help to prioritize compounds for experimental validation and guide the design of more potent and selective analogs.
Artificial intelligence , particularly machine learning and deep learning algorithms, can be employed to analyze large datasets from genomics, proteomics, and other high-throughput screening methods. researchgate.netfrontiersin.org This can lead to the identification of novel biomarkers, the prediction of drug efficacy, and the development of personalized therapeutic strategies. researchgate.netdovepress.com For example, AI can be used to predict the protein structures of therapeutic targets, which can then be used for molecular docking studies. nih.govfrontiersin.org
Exploration of this compound in Epigenetic Modulation Studies (Preclinical)
Recent research has begun to explore the potential of betulinic acid to modulate epigenetic mechanisms, which play a crucial role in gene expression and cellular function. ekb.eg These studies are providing new insights into the compound's mode of action and suggesting novel therapeutic avenues.
One study proposed a novel anticancer mechanism for betulinic acid involving the modulation of Kaiso expression and selective alterations in the methylation state of key cancer-associated genes, c-Myc and CDKN2A. ekb.eg The in silico part of this study suggested that betulinic acid could dock to estrogen receptor-α (ER-α) and PIWI-like protein 1 (PIWIL1), which are known to influence the expression and methylation of oncogenes and tumor suppressor genes. ekb.eg The in vitro experiments demonstrated that betulinic acid treatment led to increased methylation of the c-Myc promoter and demethylation of the CDKN2A promoter region in breast cancer cells. ekb.eg
The use of deuterated betulinic acid (this compound) in these studies could offer advantages in terms of metabolic stability, allowing for a more sustained effect on epigenetic modifications and facilitating the elucidation of these complex mechanisms in preclinical models.
Investigation of this compound as a Tool for Understanding Cellular Stress Responses
Betulinic acid has been shown to induce cellular stress, particularly oxidative stress and endoplasmic reticulum (ER) stress, which can lead to apoptosis in cancer cells. nih.gov Investigating the effects of this compound in this context can provide a more detailed understanding of these stress response pathways.
Proteomic studies have revealed that betulinic acid treatment can lead to the upregulation of proteins involved in the ER stress pathway and the downregulation of proteins involved in the oxidative stress response pathway. nih.gov This is consistent with observations of increased intracellular reactive oxygen species (ROS) in cells treated with betulinic acid. nih.gov Furthermore, betulinic acid has been shown to induce apoptosis by triggering both the ER pathway and the ROS-mediated mitochondrial pathway. nih.gov
Studies using the model organism Caenorhabditis elegans have shown that betulinic acid can enhance resistance to heat stress and oxidative stress. frontiersin.org This suggests that betulinic acid may modulate cellular stress response pathways to promote longevity and healthspan. Another study proposed that betulinic acid can induce cell senescence by causing physical damage to the membranes of lysosomes and mitochondria, leading to a continuous source of reactive species and cellular aging. nih.gov
The use of this compound in these investigations could help to dissect the precise molecular events involved in the induction of cellular stress and the subsequent cellular responses. Its altered metabolic profile could allow for a more controlled and sustained induction of stress, enabling a clearer observation of the downstream signaling cascades.
Q & A
Basic: What experimental methodologies are recommended for assessing Betulinic Acid-d3's apoptotic effects in cancer cell lines?
Answer:
To evaluate apoptosis induction, researchers should employ a combination of assays:
- MTT/WST-1 assays for dose- and time-dependent cytotoxicity profiling (e.g., IC50 determination in H460 lung cancer cells) .
- Flow cytometry with Annexin V/PI staining to quantify apoptotic vs. necrotic populations.
- Western blotting to monitor pro-apoptotic markers (e.g., Bax, cleaved caspase-3/9) and anti-apoptotic proteins (e.g., Bcl-2) .
- Mitochondrial membrane potential assays (e.g., JC-1 staining) to confirm intrinsic apoptotic pathway activation .
Critical Note: Validate results across multiple cell lines (e.g., glioblastoma U87MG vs. A172) to address cell-type-specific responses .
Advanced: How can researchers optimize enzymatic synthesis of this compound derivatives for improved bioavailability?
Answer:
Use response surface methodology (RSM) with a central composite rotatable design to optimize reaction parameters:
- Variables: Reaction time (20–24 h), temperature (50–55°C), enzyme load (140–150 mg Novozym 435), and substrate molar ratio (1:1.1 betulinic acid:phthalic anhydride) .
- Validation: Confirm esterification efficiency via HPLC or NMR. For deuterated analogs (e.g., this compound), incorporate isotopic labeling during precursor synthesis and verify purity via mass spectrometry .
Data Contradiction Alert: Enzymatic yields (e.g., ~65%) may underperform chemical synthesis but offer greener alternatives; justify trade-offs in methodology sections .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Follow OSHA GHS guidelines and SDS recommendations for non-deuterated Betulinic Acid (extrapolate for -d3):
- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods during weighing or solubilization (e.g., in DMSO).
- Emergency Measures: Immediate 15-min eye/skin washing with water; avoid inducing vomiting if ingested .
Methodological Gap: No deuterated-specific toxicity data exists; assume similar hazards but monitor isotopic stability during disposal .
Advanced: How should researchers address discrepancies in this compound's anti-inflammatory mechanisms across preclinical models?
Answer:
- Model Selection: Compare outcomes in in vitro (e.g., LPS-stimulated macrophages) vs. in vivo (e.g., murine colitis models) systems to identify context-dependent NF-κB or COX-2 modulation .
- Dose Refinement: Conduct pharmacokinetic studies to align in vitro IC50 values (e.g., 8–20 µM ) with achievable plasma concentrations in vivo.
- Data Harmonization: Use meta-analysis tools to reconcile conflicting results (e.g., pro-inflammatory vs. anti-inflammatory cytokine profiles) .
Basic: What analytical techniques are essential for characterizing this compound purity and stability?
Answer:
- HPLC-PDA/MS: Quantify isotopic purity (≥98%) and detect degradation products .
- NMR (¹H/¹³C): Confirm deuterium incorporation at specific positions (e.g., C-3 hydroxyl group).
- Stability Testing: Store at -20°C in inert atmospheres; assess hydrolytic stability in PBS (pH 7.4) over 48h .
Advanced: What strategies mitigate off-target effects of this compound in neuroinflammatory studies?
Answer:
- Cell-Specific Targeting: Use nanoparticle encapsulation (e.g., PLGA) to enhance blood-brain barrier penetration and reduce astrocyte toxicity .
- Transcriptomic Profiling: Apply RNA-seq to identify non-canonical pathways (e.g., ER stress or autophagy) activated in primary astrocytes vs. glioblastoma cells .
- Dose Escalation: Establish NOAEL (No Observable Adverse Effect Level) in astrocytes before testing tumor models .
Basic: How should researchers design dose-response experiments for this compound in antiviral studies?
Answer:
- Viral Replication Assays: Use plaque reduction (e.g., HIV-1 IIIB) or qPCR-based viral load quantification.
- Time-Kill Curves: Compare pre-treatment vs. post-infection dosing to differentiate prophylactic vs. therapeutic efficacy .
- Control Inclusion: Validate with known antivirals (e.g., azidothymidine) and cytotoxicity controls (e.g., primary PBMCs) .
Advanced: What statistical approaches resolve contradictions in this compound's efficacy across tumor subtypes?
Answer:
- Multivariate ANOVA: Account for variables like tumor hypoxia, drug penetration, and efflux pump expression (e.g., ABCB1) .
- Machine Learning: Train models on omics datasets to predict responsive vs. resistant subtypes (e.g., EGFR-mutant vs. wild-type NSCLC) .
- Meta-Regression: Pool data from phase I/II trials (e.g., NCT00346502) to identify patient stratification biomarkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
